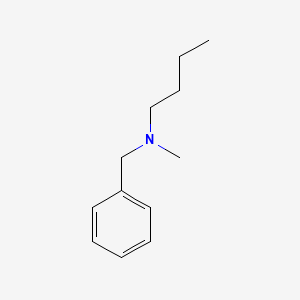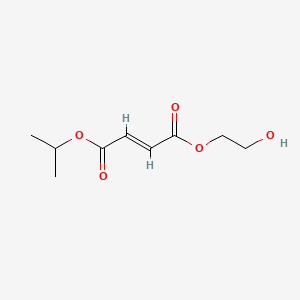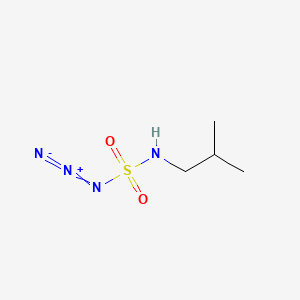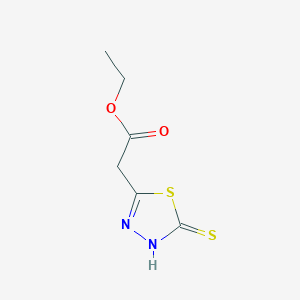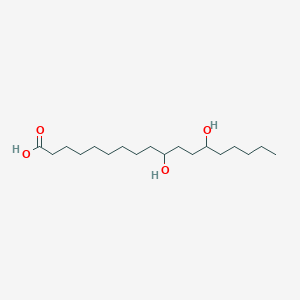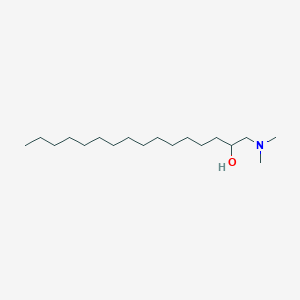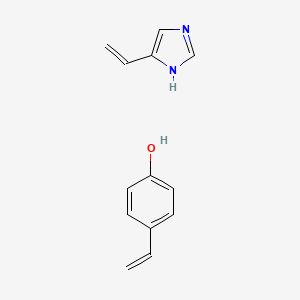
5-ethenyl-1H-imidazole;4-ethenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethenyl-1H-imidazole and 4-ethenylphenol are organic compounds that belong to the imidazole and phenol families, respectively These compounds are characterized by the presence of ethenyl (vinyl) groups attached to their core structures Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phenols are aromatic compounds with a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . For 4-ethenylphenol, the synthesis can be achieved through the reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step synthesis processes that are optimized for high yield and purity. For example, the synthesis of imidazoles can be carried out using solvent-free microwave-assisted methods, which provide efficient and rapid production . Similarly, the production of phenol derivatives can be achieved through catalytic processes that ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-ethenyl-1H-imidazole and 4-ethenylphenol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
Oxidation: Oxidation of 5-ethenyl-1H-imidazole can yield imidazole oxides, while oxidation of 4-ethenylphenol can produce quinones.
Reduction: Reduction of these compounds can result in the formation of saturated imidazoles and phenols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
5-ethenyl-1H-imidazole and 4-ethenylphenol have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethenyl-1H-imidazole and 4-ethenylphenol involves their interaction with specific molecular targets and pathways. For example, imidazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Phenols, on the other hand, can act as antioxidants by scavenging free radicals and preventing oxidative damage . The specific pathways and targets involved depend on the particular application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: 1,2-disubstituted-4,5-diphenyl-1H-imidazole, 2,4,5-triaryl imidazoles.
Phenol Derivatives: Hydroquinone, catechol.
Uniqueness
5-ethenyl-1H-imidazole and 4-ethenylphenol are unique due to the presence of ethenyl groups, which can impart distinct chemical properties and reactivity
Properties
CAS No. |
28602-99-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-ethenyl-1H-imidazole;4-ethenylphenol |
InChI |
InChI=1S/C8H8O.C5H6N2/c1-2-7-3-5-8(9)6-4-7;1-2-5-3-6-4-7-5/h2-6,9H,1H2;2-4H,1H2,(H,6,7) |
InChI Key |
ABLSFYWCZDWGFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)O.C=CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)

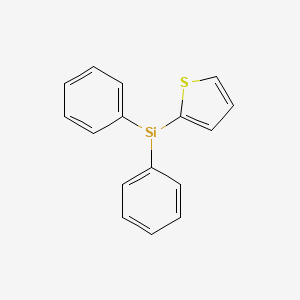
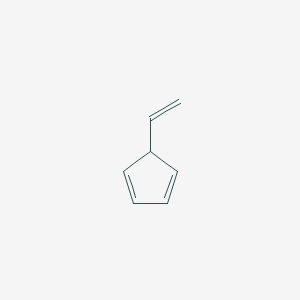
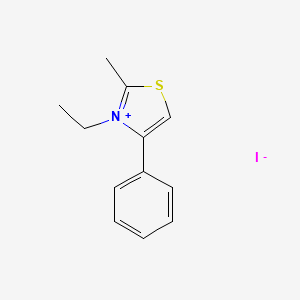
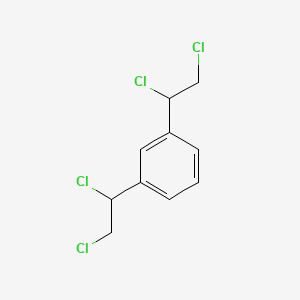
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
